molecular formula C21H34O3 B161007 3beta-Acetoxy-5alpha-androstan-17beta-ol CAS No. 3090-70-8

3beta-Acetoxy-5alpha-androstan-17beta-ol

Cat. No. B161007
CAS RN: 3090-70-8
M. Wt: 334.5 g/mol
InChI Key: MENYRVLDWKVWLK-QKSWPAOXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3beta-Acetoxy-5alpha-androstan-17beta-ol” is a steroid hormone with weak androgenic activity . It is a metabolite of testosterone and dihydrotestosterone (DHT) . It belongs to the class of organic compounds known as androgens and derivatives, which are 3-hydroxylated C19 steroid hormones . These compounds are known to favor the development of masculine characteristics and show profound effects on scalp and body hair in humans .


Synthesis Analysis

This compound is normally a major metabolite of testosterone with androgenic activity . It has been implicated as a regulator of gonadotropin secretion .


Molecular Structure Analysis

The molecular formula of “3beta-Acetoxy-5alpha-androstan-17beta-ol” is C19H30O2 . It is a steroid hormone with weak androgenic activity . It is a metabolite of testosterone and dihydrotestosterone (DHT) .


Chemical Reactions Analysis

Epiandrosterone is naturally produced by the enzyme 5α-reductase from the adrenal hormone DHEA . Epiandrosterone can also be produced from the natural steroids androstanediol via 17β-hydroxysteroid dehydrogenase or from androstanedione via 3β-hydroxysteroid dehydrogenase .


Physical And Chemical Properties Analysis

The molecular formula of “3beta-Acetoxy-5alpha-androstan-17beta-ol” is C19H30O2 . The molar mass is 290.447 g·mol −1 . The density is 1.0998 (rough estimate) , and the melting point is 168-170°C (lit.) .

Safety And Hazards

The safety information for “3beta-Acetoxy-5alpha-androstan-17beta-ol” includes hazard class code: 20/21/22-40 and safety instructions: 16-23-36 .

properties

IUPAC Name

[(3S,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h14-19,23H,4-12H2,1-3H3/t14-,15-,16-,17-,18-,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MENYRVLDWKVWLK-QKSWPAOXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3CCC4O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CC[C@]2([C@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201346364
Record name 17beta-Hydroxy-5alpha-androstan-3beta-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201346364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3S,5S,8R,9S,10S,13S,14S,17S)-17-Hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

CAS RN

3090-70-8
Record name 17beta-Hydroxy-5alpha-androstan-3beta-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201346364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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